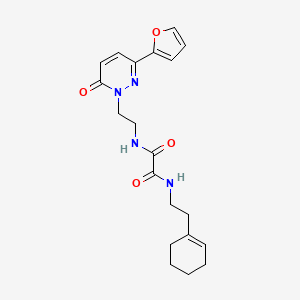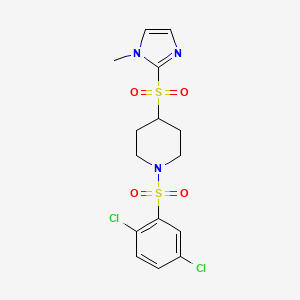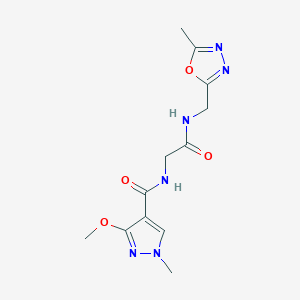
3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Fluorophenyl)propionic acid” is a fluorinated building block . It has a linear formula of FC6H4CH2CH2CO2H . Another similar compound, “4-Fluorocinnamic acid”, has a molecular weight of 166.1491 .
Synthesis Analysis
The synthesis of similar compounds often involves base-catalysed Aldol condensation of aldehydes and ketones . For instance, a series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic methods and single crystal X-ray diffraction . For example, “4-Fluorocinnamic acid” has a structure that can be viewed as a 2D Mol file or a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
A study discusses the stereoselective synthesis of γ-Fluorinated α-Amino Acids, highlighting techniques for diastereoselective alkylation, which could be relevant for the synthesis and application of fluorinated compounds similar to 3-(4-Fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid. This process involves low-temperature conditions and specific reagents to achieve high enantiomeric excess (ee) of the synthesized amino acids (Laue et al., 2000).
Asymmetric Hydrogenation
Another study describes the asymmetric hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid to produce (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an optically active intermediate for the synthesis of mibefradil, a calcium antagonist. This process highlights the use of a specific Ru catalyst and continuous mode operation at high pressure, demonstrating an efficient pathway for producing optically active intermediates (Crameri et al., 1997).
Synthesis of Optically Active Intermediates
Further research into the practical synthesis of optically active intermediates for pharmaceutical applications, such as the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid from 4-fluorophenylacetic acid, underscores the importance of asymmetric hydrogenation in creating high-purity compounds for drug development. This methodology provides an efficient route with high overall yield and enantioselectivity, demonstrating the potential for synthesizing related compounds (Crameri et al., 1997).
Liquid Crystal Applications
Another study explores the synthesis and properties of fluoroalkyl derivatives of 4-arylbutyric acid and 4-arylbutanol for use in liquid crystals, showing how modifications in terminal chains can affect thermal and electro-optical properties. This research illustrates the versatility of fluorinated butanoic acid derivatives in materials science, particularly in developing nematic and smectic liquid crystals with specific dielectric properties (Jankowiak et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-4-oxo-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-11(17(20)21)15(12-7-9-14(18)10-8-12)16(19)13-5-3-2-4-6-13/h2-11,15H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESZDLMKMPPZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(8-(2-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2915347.png)
![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915348.png)
![methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2915350.png)






![5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2915362.png)

![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)
![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)